3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3-(2-methoxyphenyl)allylidene)propanehydrazide
Description
Properties
CAS No. |
452089-86-0 |
|---|---|
Molecular Formula |
C19H19N5O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]propanamide |
InChI |
InChI=1S/C19H19N5O2/c1-26-18-11-5-2-7-15(18)8-6-13-20-22-19(25)12-14-24-17-10-4-3-9-16(17)21-23-24/h2-11,13H,12,14H2,1H3,(H,22,25)/b8-6+,20-13+ |
InChI Key |
HICHQUGAMVZNPL-XIXYXBKTSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
A patent discloses a microwave method reducing reaction time from 8 hours to 30 minutes. The hydrazide and aldehyde are irradiated at 100°C in dimethylformamide (DMF) with piperidine catalyst, achieving 81% yield.
Solid-Phase Synthesis
Immobilizing the benzotriazole derivative on Wang resin enables stepwise assembly, though yields are lower (62–68%) due to steric hindrance.
Scalability and Industrial Adaptations
For large-scale production, continuous flow reactors are employed to enhance reproducibility. Key parameters include:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-(2-methoxyphenyl)allylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-(2-methoxyphenyl)allylidene)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-(2-methoxyphenyl)allylidene)propanehydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a class of benzotriazole hydrazides with variable aromatic substituents. Below is a comparative analysis with structurally related derivatives:
Key Observations :
- Bioactivity Trends : Methoxy and hydroxy substitutions on the aryl group correlate with improved antioxidant and antiproliferative activities, as seen in . The absence of a hydroxyl group in the target compound may reduce antioxidant efficacy but increase lipophilicity, favoring membrane penetration.
Spectroscopic Characterization
- IR Spectroscopy : All compounds show N-H stretching (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹) peaks. The allylidene group in the target compound introduces additional C=C stretching (~1600 cm⁻¹) .
- ¹H NMR : Distinct signals include:
- Benzotriazole protons: δ 7.5–8.2 (aromatic).
- Allylidene protons: δ 6.5–7.2 (vinyl-H) and δ 3.8–3.9 (OCH₃) .
Q & A
Q. Table 1. Comparative Bioactivity of Benzotriazole-Hydrazide Derivatives
| Substituent | IC₅₀ (MCF-7, µM) | logP | Target Protein | Reference |
|---|---|---|---|---|
| 2-Methoxyphenyl | 10.2 ± 1.5 | 2.8 | EGFR | |
| 3-Nitrophenyl | 15.7 ± 2.1 | 3.1 | Tubulin | |
| 4-Dimethylaminophenyl | 8.5 ± 0.9 | 1.9 | Topoisomerase |
Q. Table 2. Optimization of Schiff Base Synthesis
| Solvent | Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Ethanol | None | 70 | 8 | 65 |
| Methanol | p-TSA (5 mol%) | 60 | 6 | 78 |
| DMF | AcOH (10 mol%) | 80 | 4 | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
